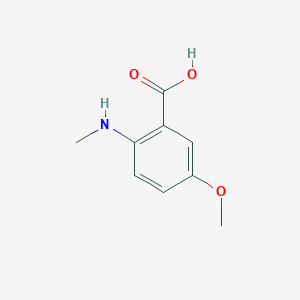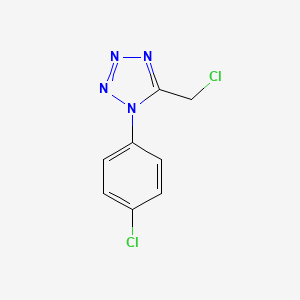
5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole
Descripción general
Descripción
5-(Chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, commonly referred to as CMCT, is a versatile synthetic molecule with a variety of potential applications in scientific research. CMCT is a small molecule that contains both a chlorine atom and a nitrogen atom, which gives it reactivity and stability. CMCT has been used as an intermediate in organic syntheses, as a catalyst for various reactions, and as a reagent for the production of various compounds. In addition, it has been used in the study of the mechanism of action of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Structural Analysis and Docking Studies
The crystal structure and docking studies of tetrazole derivatives, including similar compounds to 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole, have been explored. These studies provide insights into the molecular structure and potential applications of such compounds in enzyme inhibition, notably with the cyclooxygenase-2 enzyme, suggesting potential pharmaceutical applications (Al-Hourani et al., 2015).
Electron Attachment and Molecular Reactivity
Research on the electron-induced reactivity of tetrazoles like 5-(4-chlorophenyl)-1H-tetrazole highlights their susceptibility to electron attachment, influencing their molecular reactivity and stability. This property is critical for applications in materials science and chemistry, where electron interactions play a vital role (Luxford, Fedor, & Kočišek, 2021).
Synthesis and Functionalization
The synthesis and functionalization of 5-substituted tetrazoles, including compounds similar to this compound, have wide applications in organic chemistry, drug design, and the development of new materials. These tetrazoles serve as intermediates in synthesizing other heterocycles and have notable roles in medicinal chemistry due to their bioisosteric properties (Roh, Vávrová, & Hrabálek, 2012).
Corrosion Inhibition
The application of 5-(4-chlorophenyl)-1H-tetrazole as a corrosion inhibitor for mild steel, particularly in oil and natural gas industries, has been documented. This suggests its utility in protecting metal surfaces against corrosive environments, an essential aspect of material science and engineering (Kamble & Dubey, 2021).
Advances in Synthesis
Recent advances in the synthesis of 5-substituted 1H-tetrazoles, including compounds like this compound, have been significant in medicinal chemistry. These advancements contribute to the development of more efficient and eco-friendly synthesis methods, further expanding the scope of tetrazole applications (Mittal & Awasthi, 2019).
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(4-chlorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJROXYRARSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)
![1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene](/img/structure/B3371934.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
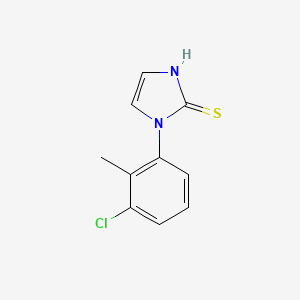

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)

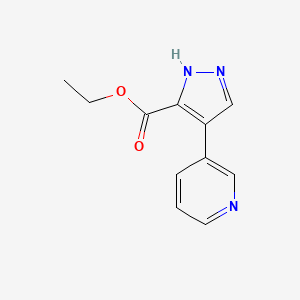
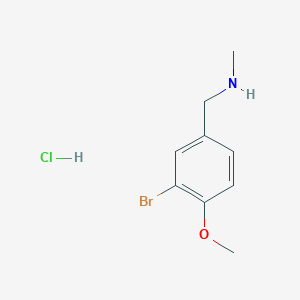

![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
